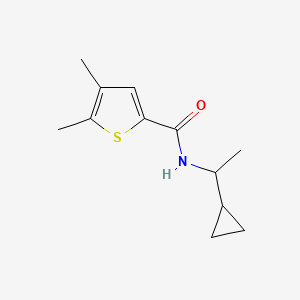![molecular formula C16H21ClN2O2 B7509247 N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide, also known as ABT-702, is a potent inhibitor of the enzyme adenosine kinase. It has been studied extensively for its potential use in treating various neurological and inflammatory conditions.
作用机制
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is an important signaling molecule in the brain and has been shown to have neuroprotective and anti-inflammatory effects. By inhibiting adenosine kinase, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide increases the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of ATP, which is the primary energy source for cells. This increase in ATP levels can lead to improved cellular function and overall health.
实验室实验的优点和局限性
One advantage of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in lab experiments is its specificity for adenosine kinase. This specificity allows for more accurate and precise results when studying the effects of adenosine on the brain and other tissues. However, one limitation of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide is its potential for off-target effects. It is important to carefully control for these off-target effects in experiments using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide.
未来方向
There are many potential future directions for research on N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the potential of N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in these areas.
合成方法
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenethylamine with ethyl 4-chlorobutyrate, followed by the addition of cyclopropanecarboxylic acid and then the final step of coupling with N-tert-butoxycarbonyl-4-oxobutylamine. The compound is then purified through column chromatography to obtain the final product.
科学研究应用
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been extensively studied for its potential use in treating various neurological and inflammatory conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, multiple sclerosis, and traumatic brain injury. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-4-1-3-12(11-14)8-10-18-15(20)5-2-9-19-16(21)13-6-7-13/h1,3-4,11,13H,2,5-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOQVIRRAVRVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)






![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)


![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)